molecular formula C21H20N2O5S B14218589 N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827577-17-3

N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B14218589
CAS No.: 827577-17-3
M. Wt: 412.5 g/mol
InChI Key: OPPNTQOMANXQKK-UHFFFAOYSA-N
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Description

N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a methoxyphenoxy group, a sulfamoyl group, and an acetamide group. It is used in various fields such as chemistry, biology, and medicine due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-methoxyphenol with 2-bromophenylsulfone to form an intermediate, which is then reacted with 4-aminophenylacetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions, especially at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide
  • N-(4-{[2-(3-Methoxyphenyl)phenyl]sulfamoyl}phenyl)acetamide

Uniqueness

N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenoxy group, in particular, plays a crucial role in its reactivity and interaction with biological targets, setting it apart from similar compounds.

Properties

CAS No.

827577-17-3

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[4-[[2-(3-methoxyphenoxy)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H20N2O5S/c1-15(24)22-16-10-12-19(13-11-16)29(25,26)23-20-8-3-4-9-21(20)28-18-7-5-6-17(14-18)27-2/h3-14,23H,1-2H3,(H,22,24)

InChI Key

OPPNTQOMANXQKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC(=C3)OC

Origin of Product

United States

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